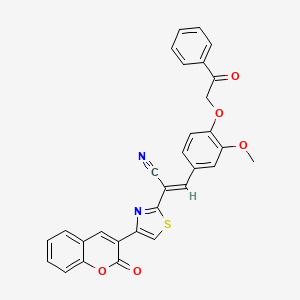

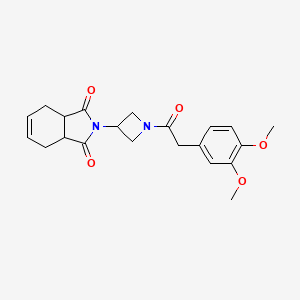

(E)-3-(3-甲氧基-4-(2-氧代-2-苯基乙氧基)苯基)-2-(4-(2-氧代-2H-香豆素-3-基)噻唑-2-基)丙烯腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex acrylonitrile derivatives, such as the compound , often involves multistep reactions, utilizing intermediates and various catalysts to achieve the desired structure. For instance, compounds similar in structure and complexity have been synthesized through reactions involving substituted naphthols and cyano-cinnamonitriles, utilizing intermediates like 2-(imino-piperidin-1-yl-methyl)-3-(4-methoxyphenyl)acrylonitrile for the formation of benzo[f]chromene derivatives with diverse functional groups (El-Agrody et al., 2002).

Molecular Structure Analysis

The crystal structure of similar acrylonitrile derivatives has been determined, revealing insights into the molecular geometry and intermolecular interactions that influence the compound's physical properties. For example, the study of E and Z isomers of 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile provides detailed information on the crystalline structure, highlighting the impact of molecular conformation on the material's properties (Shinkre et al., 2008).

Chemical Reactions and Properties

The compound's reactivity with various reagents can lead to a wide range of derivatives, offering insights into its chemical behavior. Studies on related molecules, such as (E)-6-hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate, demonstrate how esterification and deprotection steps are employed to synthesize hybrid compounds with specific functional groups (Song, 2023).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in various environments. Such properties are often determined using techniques like X-ray crystallography, which has been applied to analyze the crystal structures of acrylonitrile derivatives, elucidating their geometric configuration and intermolecular forces (Bhanvadia et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity towards different classes of reagents and stability under various conditions, are essential for applications in synthesis and material science. The compound's behavior in reactions with carbon nucleophiles, leading to novel benzofurans and furochromenes, showcases its versatile chemistry and potential for creating complex organic molecules (Assiri et al., 2019).

科学研究应用

聚集诱导发光和非线性光学活性香豆素噻唑混合染料

化学化合物“(E)-3-(3-甲氧基-4-(2-氧代-2-苯乙氧基)苯基)-2-(4-(2-氧代-2H-香豆素-3-基)噻唑-2-基)丙烯腈”及其结构类似物一直是材料科学领域的研究热点,特别是因为它们的光物理性质。一项研究专注于合成新型香豆素噻唑混合染料,包括感兴趣的化合物,并研究了它们在各种溶剂中的光物理性质。这些染料表现出显著的聚集诱导发光增强效应,荧光强度增加高达20倍。该研究还深入探讨了染料的扭曲分子内电荷转移现象,并通过DFT和TD-DFT计算研究评估了它们的线性和非线性光学性质(Shreykar, Jadhav, & Sekar, 2017)。

抗菌活性

香豆素衍生物的抗菌活性

对香豆素衍生物的另一个研究维度,包括所讨论的化合物,涉及它们的抗菌性能。一项具体研究合成了几种香豆素衍生物,并测试了它们对金黄色葡萄球菌、大肠杆菌和克雷伯氏菌等各种细菌菌株的抗菌效果。这些化合物对这些菌株表现出中等到高的抗菌活性,表明它们在开发新的抗菌剂方面具有潜在用途(Govori, Spahiu, Haziri, & Ibrahimi, 2013)。

酶抑制和抗氧化活性

合成、抗氧化和酶抑制活性

该化合物及其衍生物还被探索其生物活性,特别是在酶抑制和抗氧化性质方面。例如,一项研究合成了一系列香豆素噻唑衍生物,并测试了它们对乙酰胆碱酯酶和丁酰胆碱酯酶等酶的抑制作用。这些化合物表现出显著的抑制活性,有些结果与标准药物如加兰他明相媲美。这些化合物的抗氧化能力也很显著,在某些测定中表现出优于标准抗氧化剂的性能(Kurt et al., 2015)。

属性

IUPAC Name |

(E)-3-(3-methoxy-4-phenacyloxyphenyl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20N2O5S/c1-35-28-14-19(11-12-27(28)36-17-25(33)20-7-3-2-4-8-20)13-22(16-31)29-32-24(18-38-29)23-15-21-9-5-6-10-26(21)37-30(23)34/h2-15,18H,17H2,1H3/b22-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRFPFPAHFNCDR-LPYMAVHISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)OCC(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)OCC(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 6-(2-(4-(isopropylthio)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2480363.png)

![1-phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2480365.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2480367.png)

![Methyl 4-{[(pyrimidin-2-yl)amino]methyl}benzoate](/img/structure/B2480372.png)

![2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2480377.png)

![2-{[(4-Methylphenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2480379.png)

![1-methyl-8-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2480380.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2480382.png)

![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2480386.png)